molecular formula C10H9NO3 B1642375 2H-3,1-Benzoxazine-2,4(1H)-dione, 1,6-dimethyl-

2H-3,1-Benzoxazine-2,4(1H)-dione, 1,6-dimethyl-

Cat. No. B1642375
M. Wt: 191.18 g/mol
InChI Key: XTEVRJNKYYTSLF-UHFFFAOYSA-N
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Patent
US04261997

Procedure details

A solution of 26.6 g of 5-methylisatoic anhydride in 150 ml of dimethylformamide is treated with 17.5 g of anhydrous sodium carbonate, then with 32 g of iodomethane, and the mixture is stirred at 20°-25° C. for 18 hrs. The reaction mixture is poured into 1.25 liter of ice water and the resulting precipitate of N,5-dimethylisatoic anhydride is collected by filtration, washed with water and dried; mp 166°-169° C.
Quantity
26.6 g
Type
reactant
Reaction Step One
Quantity
17.5 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
32 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
1.25 L
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:13]=[C:6]2[C:7]([O:9][C:10](=[O:12])[NH:11][C:5]2=[CH:4][CH:3]=1)=[O:8].[C:14](=O)([O-])[O-].[Na+].[Na+].IC>CN(C)C=O>[CH3:14][N:11]1[C:10](=[O:12])[O:9][C:7](=[O:8])[C:6]2=[CH:13][C:2]([CH3:1])=[CH:3][CH:4]=[C:5]12 |f:1.2.3|

Inputs

Step One
Name
Quantity
26.6 g
Type
reactant
Smiles
CC1=CC=C2C(C(=O)OC(N2)=O)=C1
Name
Quantity
17.5 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
150 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
32 g
Type
reactant
Smiles
IC
Step Three
Name
ice water
Quantity
1.25 L
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the resulting precipitate of N,5-dimethylisatoic anhydride is collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
Smiles
CN1C=2C(C(=O)OC1=O)=CC(=CC2)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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